{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
CAS No.: 2089258-52-4
Cat. No.: VC4382412
Molecular Formula: C14H13BrCl3NO
Molecular Weight: 397.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089258-52-4 |
|---|---|
| Molecular Formula | C14H13BrCl3NO |
| Molecular Weight | 397.52 |
| IUPAC Name | 1-[4-bromo-2-(3,5-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(15)4-14(9)19-13-6-11(16)5-12(17)7-13;/h2-7,18H,8H2,1H3;1H |
| Standard InChI Key | UMERNAGXIWYXBR-UHFFFAOYSA-N |
| SMILES | CNCC1=C(C=C(C=C1)Br)OC2=CC(=CC(=C2)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of {[4-bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is C₁₅H₁₃BrCl₂NO·HCl, with a calculated molecular weight of 421.55 g/mol (base: 385.54 g/mol; HCl: 36.46 g/mol). The compound’s IUPAC name is 1-[4-bromo-2-(3,5-dichlorophenoxy)phenyl]-N-methylmethanamine hydrochloride. Key structural features include:
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A central benzene ring substituted with bromine at position 4.
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A 3,5-dichlorophenoxy group at position 2.
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A methylamine side chain (-CH₂-NH-CH₃) attached to the benzene ring.
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A hydrochloride counterion stabilizing the amine group.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₃BrCl₂NO·HCl |
| Molecular Weight | 421.55 g/mol |
| Appearance | Likely crystalline solid or hygroscopic powder |
| Solubility | Soluble in polar solvents (e.g., DMF, DMSO) |
| Storage Conditions | Store at 2–8°C under inert atmosphere |
The compound’s structure is corroborated by spectral data from analogous compounds. For example, the parent amine {[4-bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS 1095098-16-0) exhibits an InChI key of MRAVFDPXTDKUSM-UHFFFAOYSA-N and a molecular weight of 306.2 g/mol . Substitution patterns in the target compound are expected to alter physicochemical properties, such as increased lipophilicity due to chlorine atoms .
Synthetic Pathways and Optimization
The synthesis of {[4-bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves multi-step reactions, typically starting with brominated phenol derivatives. A plausible route is outlined below:
Synthesis of the Phenoxy Intermediate
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Bromination and Ether Formation:
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Reductive Amination:
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The aldehyde intermediate is reacted with methylamine under reducing conditions (e.g., NaBH₄ or H₂/Pd-C) to yield the secondary amine.
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Key Reaction:
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Salt Formation:
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the 2-position of the benzene ring requires careful control of reaction conditions.
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Purification: The presence of multiple halogen atoms complicates chromatographic separation, necessitating recrystallization or fractional distillation .
| Parameter | Prediction |
|---|---|
| LogP (Lipophilicity) | ~3.5 (high due to halogen substituents) |
| Metabolic Stability | Likely low (extensive hepatic oxidation) |
| Plasma Protein Binding | >90% (high affinity for albumin) |
Industrial and Research Applications
Chemical Intermediate
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The compound serves as a precursor for synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents .
Materials Science
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